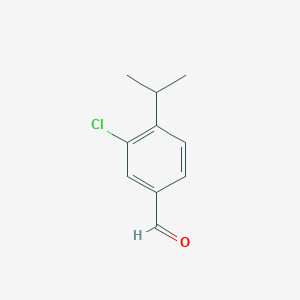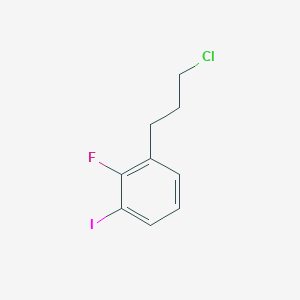
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to a benzene ring, along with a propyl chain. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: The introduction of halogen atoms into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as iodine monochloride (ICl) for iodination and fluorine gas (F2) or other fluorinating agents for fluorination.
Alkylation: The attachment of the propyl chain to the benzene ring. This can be done using a Friedel-Crafts alkylation reaction, where 3-chloropropyl chloride is reacted with the halogenated benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products. For example, oxidation using potassium permanganate (KMnO4) can convert the propyl chain into a carboxylic acid group.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves a palladium catalyst and a boronic acid reagent.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into the compound’s potential therapeutic properties, such as its use in designing new drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-3-iodobenzene exerts its effects depends on the specific application and the target molecules involved. In general, the compound’s halogen atoms can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-2-fluoro-3-iodobenzene can be compared with other halogenated aromatic compounds, such as:
1-(3-Chloropropyl)-2-fluoro-3-bromobenzene: Similar structure but with a bromine atom instead of iodine. The different halogen can affect the compound’s reactivity and interactions.
1-(3-Chloropropyl)-2-fluoro-3-chlorobenzene: Contains two chlorine atoms and one fluorine atom. The absence of iodine can lead to different chemical properties and applications.
1-(3-Chloropropyl)-2-fluoro-3-methylbenzene: Contains a methyl group instead of a halogen. The presence of a non-halogen substituent can significantly alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its combination of three different halogen atoms, which imparts distinct chemical properties and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H9ClFI |
|---|---|
Poids moléculaire |
298.52 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2 |
Clé InChI |
SOLULFDLCOEGTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


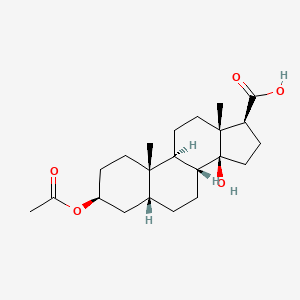
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)
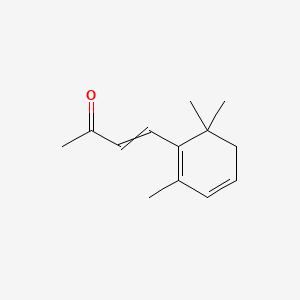

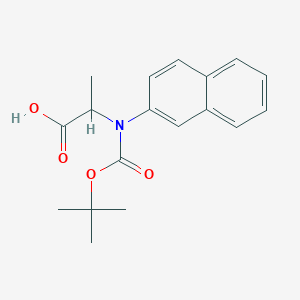
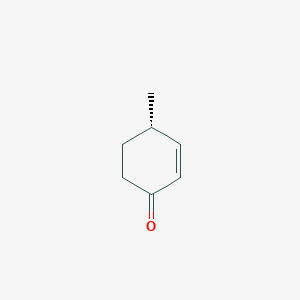
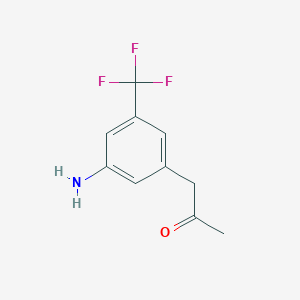
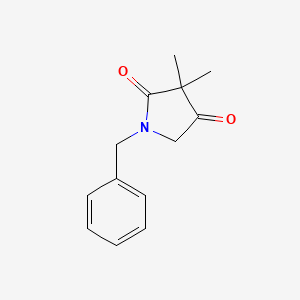
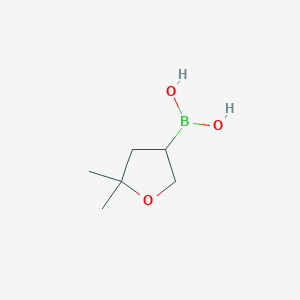
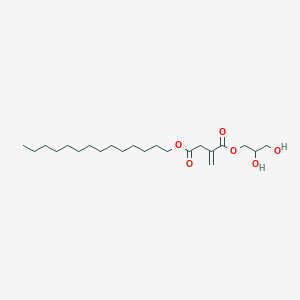

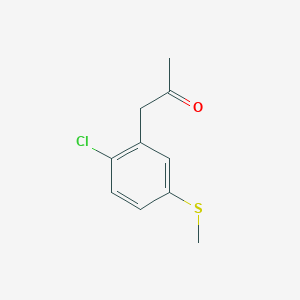
![octasodium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14073894.png)
